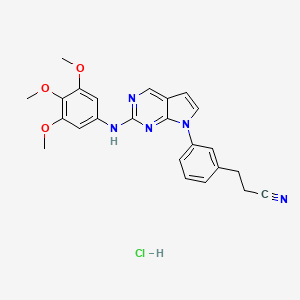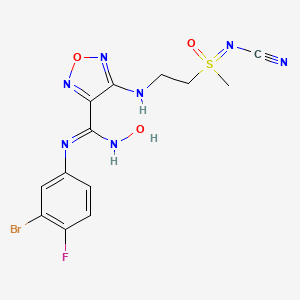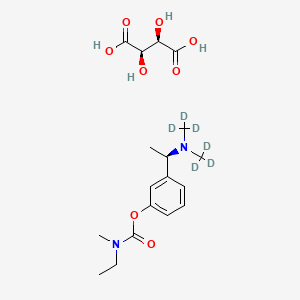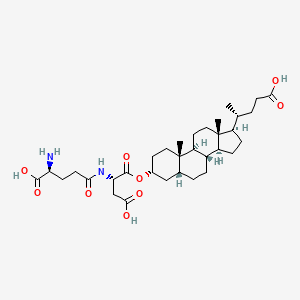![molecular formula C28H28FNO4 B10800784 2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol](/img/structure/B10800784.png)
2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It potently inhibits the activity of estrogen receptor alpha with an IC50 value of 0.2 nM . This compound is primarily used in the research of diseases related to estrogen receptors.
Preparation Methods
The synthetic routes and reaction conditions for SRN-927 Racemate involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent conversion into the final product. The industrial production methods for SRN-927 Racemate typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
SRN-927 Racemate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
SRN-927 Racemate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the degradation of estrogen receptors and their role in various chemical processes.
Biology: It is used to investigate the biological functions of estrogen receptors and their involvement in cellular processes.
Medicine: It is used in the research of diseases related to estrogen receptors, such as breast cancer, to develop potential therapeutic strategies.
Industry: It is used in the development of new drugs and therapeutic agents targeting estrogen receptors.
Mechanism of Action
The mechanism of action of SRN-927 Racemate involves the degradation of estrogen receptors. The compound binds to the estrogen receptor alpha and promotes its degradation, thereby inhibiting its activity. This leads to a reduction in the viability of cells that rely on estrogen receptor signaling, such as certain breast cancer cells .
Comparison with Similar Compounds
SRN-927 Racemate is unique in its potent inhibition of estrogen receptor alpha activity. Similar compounds include:
- Estradiol hemihydrate
- OP-1074
- SLU-PP-332
- GSK-4716
- LSD1/ER-IN-1
These compounds also target estrogen receptors but may differ in their potency, selectivity, and specific applications .
Properties
Molecular Formula |
C28H28FNO4 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol |
InChI |
InChI=1S/C28H28FNO4/c1-18-25-14-23(32)7-10-26(25)34-28(27(18)21-3-2-4-22(31)13-21)20-5-8-24(9-6-20)33-12-11-30-16-19(15-29)17-30/h2-10,13-14,19,28,31-32H,11-12,15-17H2,1H3 |
InChI Key |
KJAAPZIFCQQQKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


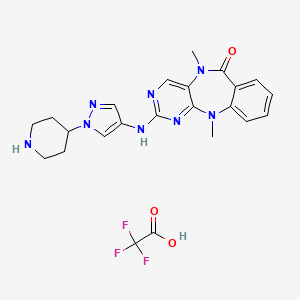
![(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide](/img/structure/B10800712.png)
![(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrate](/img/structure/B10800717.png)
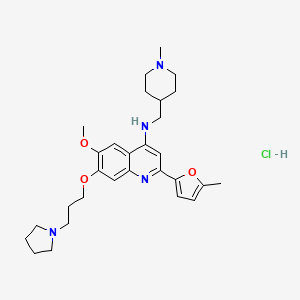
![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B10800725.png)
![(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B10800741.png)
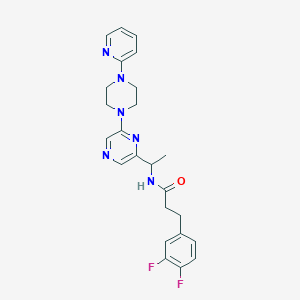
![N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide;hydrochloride](/img/structure/B10800772.png)

